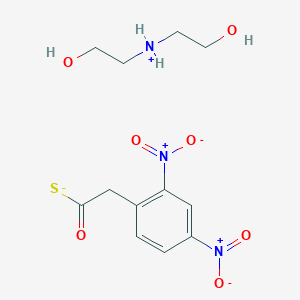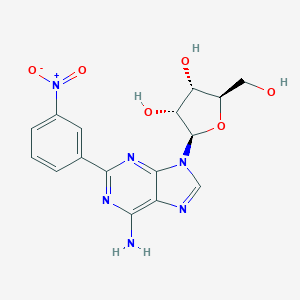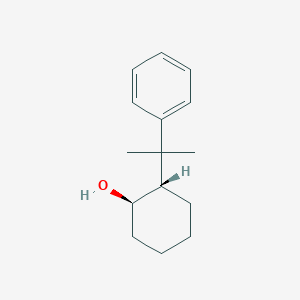
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol
Descripción general
Descripción
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol, also known as dihydrocarveol, is a chiral alcohol that has been widely used in various scientific research applications. This compound is a colorless liquid with a pleasant minty aroma and is commonly found in essential oils of plants such as caraway, spearmint, and dill.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol is not fully understood. However, studies have shown that it may exert its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the activity of enzymes involved in oxidative stress, which may contribute to its antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which may contribute to its antioxidant activity. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol in lab experiments is its unique properties, which make it suitable for various scientific research applications. Additionally, it is readily available and relatively inexpensive. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol and its potential in treating various diseases. Furthermore, the use of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol as a chiral building block in the synthesis of new pharmaceuticals and agrochemicals is an area of interest for future research.
Métodos De Síntesis
The synthesis of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol can be achieved through various methods. One of the most common methods is the reduction of carvone, which is a ketone found in essential oils of plants. The reduction of carvone can be achieved through catalytic hydrogenation or using reducing agents such as sodium borohydride. Another method is the asymmetric synthesis of (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol using chiral catalysts.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been widely used in scientific research due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and antioxidant activities. It has also been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, (1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
Propiedades
IUPAC Name |
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYOSJAXQPHWCK-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCCC[C@H]1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546076 | |
| Record name | (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2-phenylpropan-2-yl)cyclohexan-1-ol | |
CAS RN |
109527-43-7 | |
| Record name | (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



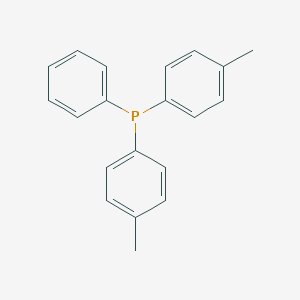
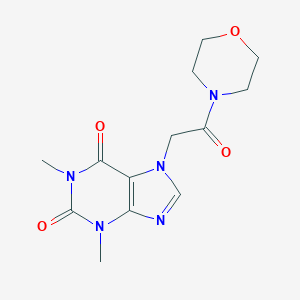
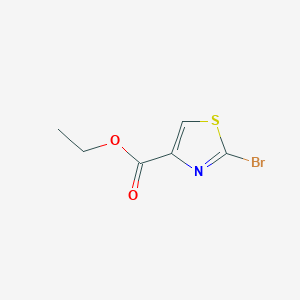
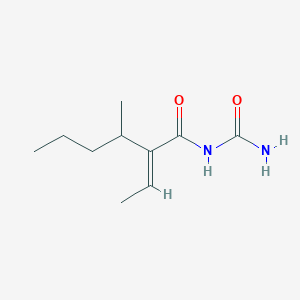
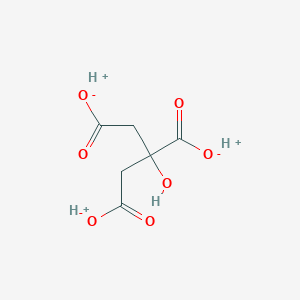
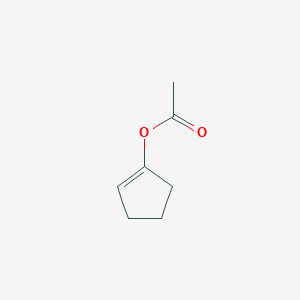
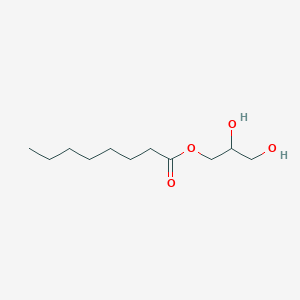
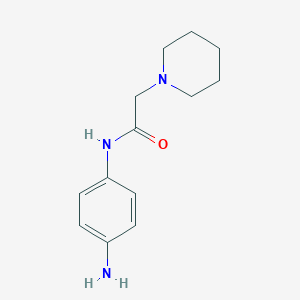
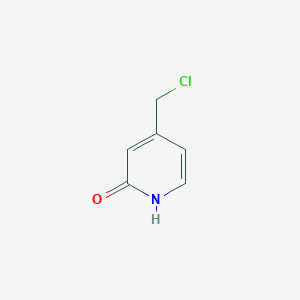
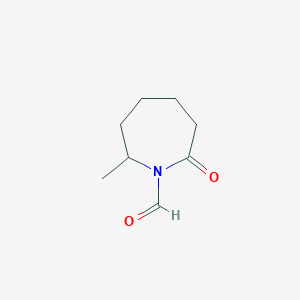
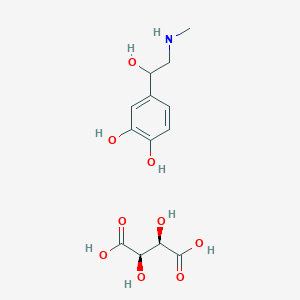
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
